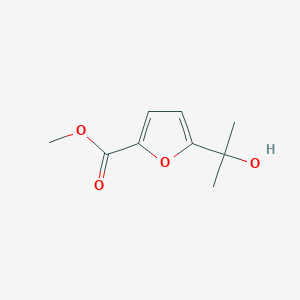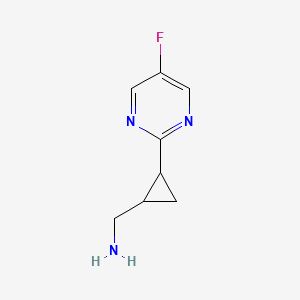![molecular formula C17H35NO4Si B8460572 Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B8460572.png)
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, tert-butyldimethylsilyloxy, and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(tert-butyldimethylsilyloxy)-3 (hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyl and tert-butyldimethylsilyloxy groups through a series of protection and deprotection reactions. The hydroxymethyl group can be introduced via a hydroxylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the tert-butyldimethylsilyloxy group can introduce various functional groups.
Applications De Recherche Scientifique
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(tert-butyldimethylsilyloxy)-3 (hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and tert-butyldimethylsilyloxy groups can influence the compound’s reactivity and stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyldimethylsilyloxy group.
4-(tert-Butyldimethylsilyloxy)benzaldehyde: Contains a benzaldehyde group instead of a piperidine ring.
Uniqueness
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and stability properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H35NO4Si |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-10-9-14(13(11-18)12-19)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3 |
Clé InChI |
WXDYRVYGMLIXKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1h-Indazole-5-propanoic acid,a-amino-1-[(1,1-dimethylethoxy)carbonyl]-,methyl ester](/img/structure/B8460494.png)




![N-(3-Methylbutyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8460517.png)
![Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-](/img/structure/B8460534.png)

![2-Bromo-8-(3,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8460548.png)
![2,3-Dibromo-N-[(naphthalen-1-yl)carbamoyl]propanamide](/img/structure/B8460561.png)



![Methyl 1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8460598.png)
